molecular formula C11H10N4S B14147713 6-Formylquinoline thiosemicarbazone CAS No. 3608-83-1

6-Formylquinoline thiosemicarbazone

Cat. No.: B14147713
CAS No.: 3608-83-1
M. Wt: 230.29 g/mol
InChI Key: PPPXDGCBKXKTIO-VGOFMYFVSA-N
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Description

6-Formylquinoline thiosemicarbazone is a compound derived from the reaction of 6-formylquinoline with thiosemicarbazide. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-formylquinoline thiosemicarbazone typically involves the condensation reaction between 6-formylquinoline and thiosemicarbazide. This reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours until the product precipitates out .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Formylquinoline thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-formylquinoline thiosemicarbazone involves its ability to chelate metal ions, particularly iron, which is crucial for the proliferation of cancer cells. By binding to iron, the compound inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis. This leads to the generation of reactive oxygen species (ROS) and subsequent apoptosis of cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit key enzymes .

Comparison with Similar Compounds

Properties

CAS No.

3608-83-1

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

[(E)-quinolin-6-ylmethylideneamino]thiourea

InChI

InChI=1S/C11H10N4S/c12-11(16)15-14-7-8-3-4-10-9(6-8)2-1-5-13-10/h1-7H,(H3,12,15,16)/b14-7+

InChI Key

PPPXDGCBKXKTIO-VGOFMYFVSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=N/NC(=S)N)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=NNC(=S)N)N=C1

Origin of Product

United States

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